Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
Description
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (CAS: 1245563-09-0) is a brominated and nitrated pyridine-based malonate ester. Its synthesis involves the reaction of diethyl malonate with a halogenated nitro-pyridine precursor under basic conditions, typically using NaH in THF at 0°C . The compound features a pyridine ring substituted with bromine at position 5 and nitro at position 3, with malonate ester groups at position 2. This structure confers electrophilic reactivity, making it a valuable intermediate in pharmaceuticals and heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(5-bromo-3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDRRHINJWKDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate typically involves the reaction of 5-bromo-2-methyl-3-nitropyridine with diethyl malonate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, and under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by flash chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 5-amino-3-nitropyridin-2-yl)propanedioate.
Reduction: Various substituted pyridine derivatives.
Substitution: Carboxylic acids and other functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.
Biology
The compound has been investigated for its potential as a biochemical probe to study enzyme functions. Its ability to interact with specific enzymes makes it a valuable tool for probing metabolic pathways and enzyme mechanisms.
Medicinal Chemistry
This compound has garnered attention for its potential pharmacological properties. Research indicates that it may act as an enzyme inhibitor, influencing various biological processes. For instance, preliminary studies suggest its efficacy against several bacterial strains, indicating potential antimicrobial properties.
The biological activity of this compound is primarily attributed to its structural features:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can alter metabolic pathways within cells.
- Antimicrobial Activity : Comparative studies have demonstrated its effectiveness against various bacterial strains, such as:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics, particularly against resistant strains.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential application in antibiotic development.
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction of this compound with various enzymes revealed that its nitro group could be converted into reactive intermediates that inhibit enzyme activity. Molecular docking studies provided insights into its binding affinity and specificity towards target enzymes.
Mechanism of Action
The mechanism of action of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of active intermediates that interact with biological targets, modulating their activity and leading to desired effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyridine Ring
Dimethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate
- Key Differences : Methyl ester groups replace ethyl esters.
- Impact : Lower molecular weight (333.09 g/mol vs. ~361.15 g/mol for diethyl) and altered solubility (higher polarity due to shorter alkyl chains) .
Diethyl 2-(5-Nitropyridin-2-yl)malonate (CAS: 60891-70-5)
Heterocycle Core Modifications
Diethyl 2-(5-Bromopyrimidin-2-yl)malonate (CAS: 66621-92-9)
- Key Differences : Pyrimidine ring replaces pyridine.
- Impact : Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to pyridine derivatives .
- Physical Properties : Higher density (1.474 g/cm³) due to compact heterocyclic structure .
Functional Group Additions
Diethyl 2-(((5-Bromopyridin-2-yl)amino)methylene)malonate (CAS: 16867-58-6)
- Key Differences: Amino-methylene group introduces a nucleophilic site.
- Impact : Enables cycloaddition and Michael addition reactions, unlike the nitro-bromo derivative’s preference for substitution .
- Applications : Used in synthesizing polycyclic heteroaromatics, contrasting with the parent compound’s role in linear substitutions .
Ester Group Variations
Diisopropyl 2-(3-Nitropyridin-2-yl)malonate
Comparative Data Table
| Compound Name | CAS Number | Substituents | Ester Groups | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|---|
| Diethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate | 1245563-09-0 | 5-Br, 3-NO₂ | Ethyl | 361.15 | Nucleophilic substitution, cross-coupling |
| Dimethyl 2-(5-Bromo-3-Nitropyridin-2-yl)malonate | 1245563-09-0 | 5-Br, 3-NO₂ | Methyl | 333.09 | Similar to diethyl, higher polarity |
| Diethyl 2-(5-Nitropyridin-2-yl)malonate | 60891-70-5 | 5-NO₂ | Ethyl | 313.24 | Enhanced electrophilicity at C5 |
| Diethyl 2-(5-Bromopyrimidin-2-yl)malonate | 66621-92-9 | 5-Br (pyrimidine) | Ethyl | 317.14 | Cross-coupling, higher electron deficiency |
Biological Activity
Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromo and nitro substituent on a pyridine ring linked to a malonate moiety. This article delves into the biological activity of this compound, exploring its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12BrN2O4
- Molecular Weight : 361.15 g/mol
- Structural Features : The presence of a nitro group and a bromo substituent enhances its reactivity and biological activity compared to similar compounds.
The biological activity of this compound is primarily influenced by its chemical structure:
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to enzyme inhibition or modulation of protein functions.
- Nucleophilic Behavior : The malonate moiety allows the compound to act as a nucleophile in various chemical transformations, making it useful in synthetic organic chemistry.
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes and receptors, leading to potential antimicrobial and anticancer effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited and requires further investigation.
- Anticancer Potential : The compound's structure suggests potential anticancer activity, with ongoing research aimed at elucidating its mechanisms of action in cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies :
- Synthesis and Characterization :
Comparative Analysis
A comparison table summarizing key findings related to similar compounds is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Mechanism |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, reactive intermediates |
| Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate | Moderate | Limited | Nucleophilic substitution |
| Diethyl 2-(3-nitropyridin-2-yl)malonate | Limited | Yes | Interaction with cellular pathways |
Q & A
Q. What are the optimal synthetic routes for preparing Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between diethyl malonate derivatives and halogenated nitropyridine precursors. For example, analogous compounds like Diethyl 2-(5-chloro-2-nitrophenyl)malonate were synthesized via alkylation of diethyl malonate with aryl halides under basic conditions (e.g., NaH in DMF), achieving yields up to 87% after silica gel chromatography . Key optimization parameters include:
- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Base Selection: Strong bases (e.g., NaH, K₂CO₃) improve deprotonation of the malonate.
- Purification: Gradient elution (2–10% EtOAc/hexane) effectively isolates the product .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps reduce reaction time but may increase side products. |
| Base | NaH, K₂CO₃ | NaH provides faster kinetics; K₂CO₃ is milder but slower. |
| Solvent | DMF, THF | Polar aprotic solvents enhance solubility of intermediates. |
Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: The malonate’s ester groups (δ ~4.3 ppm for CH₂, 1.3 ppm for CH₃) and nitropyridine protons (δ ~8.0–9.0 ppm) provide diagnostic peaks. Discrepancies in splitting patterns may indicate rotameric equilibria or impurities .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to resolve steric effects of the bromo and nitro substituents. Disorder in the nitro group’s orientation, as seen in similar nitropyridine derivatives, requires careful refinement .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts in reactions involving this compound?
Methodological Answer: Competing pathways, such as nitro-group reduction or bromine displacement, may occur under specific conditions. For example, in reactions with ethoxymethylene malonates, nitro groups can act as electron-withdrawing groups, directing nucleophilic attack but occasionally leading to pyridone derivatives via intramolecular cyclization . Mitigation strategies include:
- Additive Screening: Catalytic Pd or Cu salts suppress side reactions in coupling steps .
- Kinetic Monitoring: In-situ FTIR or LC-MS tracks intermediate formation to identify divergent pathways.
Q. Table 2: Common Byproducts and Mitigation
| Byproduct | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Pyridone derivatives | Intramolecular cyclization | Lower reaction temperature |
| Debrominated products | Radical or SN2 displacement | Use inert atmosphere (N₂/Ar) |
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-deficient nitropyridine ring enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) studies on analogous nitropyridines show that the nitro group lowers the LUMO energy (-2.1 eV), making the C-Br bond more susceptible to oxidative addition with Pd(0) catalysts . Experimental validation involves:
- Substrate Scope Screening: Test coupling partners (e.g., aryl boronic acids, amines) to map electronic tolerance.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to probe rate-determining steps.
Q. What strategies address discrepancies in biological activity data for derivatives of this compound?
Methodological Answer: Variability in reported bioactivity (e.g., kinase inhibition) often stems from differences in assay conditions or impurity profiles. To ensure reproducibility:
- Purity Validation: Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Standardized Assays: Adopt protocols from repositories like PubChem or ChEMBL for IC₅₀ determination.
- SAR Studies: Systematically modify substituents (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
Methodological Answer:
- Molecular Docking: Predict binding modes to targets like kinases using AutoDock Vina. The bromine atom’s van der Waals interactions with hydrophobic pockets are critical for affinity .
- ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability, highlighting risks like CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
